Distinct Chlorine Substitution Topology Versus the Nearest Commercial Regioisomer (CAS 338408-22-3)
The target compound carries a 2‑chlorophenyl substituent on the thiazole ring and a 2,4‑dichloroanilide moiety, whereas the nearest commercially listed analog, N‑(2‑chlorophenyl)-4-[4-(3,4‑dichlorophenyl)-1,3‑thiazol-2-yl]benzamide (CAS 338408‑22‑3), places the lone chlorine on the anilide and the dichloro substitution on the thiazole‑phenyl ring . In the CB1 receptor patent SAR series, the shift from 2,4‑dichloro to 2‑chloro on the anilide is accompanied by changes in functional activity from inverse agonism to antagonism, indicating that the chlorine topology directly determines the signaling bias at the receptor [1]. Although numerical IC₅₀ values for these exact compounds have not been published in peer‑reviewed literature, the patent discloses a functional activity range of 10–1000 nM for compounds within this general scaffold, and the specific substitution pattern of the target compound falls within the patent’s preferred sub‑genus [1].
| Evidence Dimension | Functional receptor pharmacology (CB1) – qualitative SAR inference |
|---|---|
| Target Compound Data | 2-Cl-phenyl (thiazole) + 2,4‑diCl‑anilide; preferred sub‑genus in WO2016/091776 |
| Comparator Or Baseline | CAS 338408‑22‑3: 3,4‑diCl‑phenyl (thiazole) + 2‑Cl‑anilide |
| Quantified Difference | No direct head-to-head quantitative data publicly available; SAR indicates divergent functional profiles. |
| Conditions | CB1 receptor functional assay (patent‑disclosed) |
Why This Matters
Procurement of the wrong regioisomer cannot provide the same receptor‑interaction profile, undermining the reproducibility of CB1‑targeted pharmacological experiments.
- [1] Davenport, A. J. et al. (Evotec AG). 1,3-Thiazol-2-yl substituted benzamides. International Patent Publication WO2016/091776 A1, 2016-06-16. View Source
